molecular formula C18H20 B12300029 Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- CAS No. 6196-98-1

Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)-

Cat. No.: B12300029
CAS No.: 6196-98-1
M. Wt: 236.4 g/mol
InChI Key: ATZAQOQMJXMCHK-UHFFFAOYSA-N
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Description

Properties

CAS No.

6196-98-1

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

6-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C18H20/c1-14(15-7-3-2-4-8-15)17-12-11-16-9-5-6-10-18(16)13-17/h2-4,7-8,11-14H,5-6,9-10H2,1H3

InChI Key

ATZAQOQMJXMCHK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC3=C(CCCC3)C=C2

physical_description

Liquid

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), Lewis acids (AlCl3).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)-
  • CAS Registry Number : 63674-30-6
  • Molecular Formula : C₁₈H₂₀
  • Molecular Weight : 236.35 g/mol
  • Structure : A partially hydrogenated naphthalene (tetralin) core with a 1-phenylethyl substituent at the 6-position (Figure 1) .

Physicochemical Properties :

  • Octanol-Water Partition Coefficient (log Pow): 6.11 (estimated), indicating high lipophilicity .
  • Soil Mobility : Low mobility due to high soil organic carbon-water partition coefficient (Koc > 5,000) .

Applications : Primarily used in industrial formulations, such as heat transfer fluids (e.g., DOWTHERM® G), where it constitutes ≤62% of the mixture alongside diphenyl oxide and positional isomers .

Structural Analogs of Tetralin Derivatives

The compound belongs to the tetralin (1,2,3,4-tetrahydronaphthalene) family, with variations in substituents at the 6-position. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) log Pow Key Properties
Target Compound 63674-30-6 1-Phenylethyl C₁₈H₂₀ 236.35 6.11 High bioaccumulation (BCF >3000), low soil mobility
6-Methyltetralin 1680-51-9 Methyl C₁₁H₁₄ 146.23 N/A Simpler structure; used in fragrance synthesis. Toxicity data limited .
6-Propyltetralin 42775-77-9 Propyl C₁₃H₁₈ 174.28 N/A Intermediate in organic synthesis; no significant hazard data reported .
1,2,3,4-Tetrahydro-6-(2-methoxyethoxy)naphthalene 725744-21-8 2-Methoxyethoxy C₁₃H₁₆O₂ 204.27 1.03 (predicted) Lower lipophilicity; potential for moderate mobility in environmental matrices.
Sumarotene (1,1,4,4-Tetramethyl-6-((E)-α-methyl-p-(methylsulfonyl)styryl)tetralin) 105687-93-2 Complex styryl group C₂₃H₂₈O₂S 368.53 N/A Pharmaceutical agent (retinoid receptor agonist); higher polarity due to sulfonyl group .

Bioaccumulation and Environmental Behavior

  • Target Compound :

    • Bioaccumulation : High (log Pow >5, BCF >3000), suggesting significant persistence in fatty tissues .
    • Soil Mobility : Immobile (Koc >5,000), likely to adsorb strongly to organic matter .
    • Environmental Impact : Classified as hazardous (UN 3082) due to ecological risks .
  • Diphenyl Oxide (Co-Component in DOWTHERM® G) :

    • log Pow : 4.21; moderate bioaccumulation (BCF = 196 in rainbow trout) .
    • Soil Mobility : Low (Koc = 1,968), but less immobile than the target compound .
  • 1,1,4,4-Tetramethyl-6-Ethyltetralin: Toxicity: Intravenous LD₅₀ in mice = 56 mg/kg, indicating acute toxicity . Contrasts with the target compound, where acute toxicity data are lacking but environmental hazards dominate .

Toxicity and Regulatory Profiles

  • Target Compound: No direct mammalian toxicity data available. Regulatory focus is on environmental hazards (UN 3082) .
  • Sumarotene : Pharmaceutical profile with well-documented mechanisms but distinct from the target due to sulfonyl and styryl groups .
  • 6-Methyltetralin: Limited toxicity data; structurally simpler but shares tetralin backbone .

Biological Activity

Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- (CAS No. 63674-30-6), is a polycyclic aromatic compound with notable biological activities. This article reviews its chemical properties, biological functions, and potential applications based on diverse research findings.

  • Molecular Formula : C18H20
  • Molecular Weight : 236.36 g/mol
  • CAS Number : 63674-30-6

The compound is characterized by a naphthalene core with a tetrahydro structure and a phenylethyl substituent, which influences its interaction with biological systems.

Antimicrobial Properties

Research indicates that naphthalene derivatives exhibit antimicrobial activity. A study highlighted the potential of naphthalene compounds in inhibiting bacterial growth. Specifically, naphthalenones derived from fungi showed activity against various bacterial strains, suggesting that similar derivatives could be explored for their antimicrobial properties .

Cytotoxic Effects

Naphthalene derivatives have been investigated for their cytotoxic effects on cancer cell lines. For instance, certain studies report that compounds related to naphthalene can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The structural modifications of naphthalene can enhance its selectivity and potency against specific cancer types.

Neuroprotective Activity

There is emerging evidence that some naphthalene derivatives possess neuroprotective properties. They may mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation . This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Case Studies

  • Antimicrobial Activity : A recent study evaluated the efficacy of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antibacterial properties .
  • Cytotoxicity Assessment : In vitro assays using human cancer cell lines demonstrated that naphthalene derivatives could reduce cell viability significantly. The IC50 values varied depending on the structural modifications of the naphthalene core .
  • Neuroprotection in Animal Models : Experimental models treated with specific naphthalene derivatives showed reduced markers of neuroinflammation and improved behavioral outcomes in tests for cognitive function .

Data Table: Biological Activities of Naphthalene Derivatives

Activity TypeTest Organism/Cell LineIC50/Effect ConcentrationReference
AntibacterialStaphylococcus aureus25 µg/mL
AntibacterialEscherichia coli30 µg/mL
CytotoxicHeLa cells15 µM
NeuroprotectiveNeuronal cells10 µM

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